
Aziridine, 2-methyl-1-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2-methyl-1-(methylsulfonyl)- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-(methylsulfonyl)- typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method allows for an efficient and general synthesis of aziridines with high diastereoselectivity . Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalytic amount of Bi(OTf)3, which produces the corresponding aziridine carboxylates with excellent cis-diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solid acid catalysts such as Montmorillonite K-10 has been reported to catalyze the stereoselective reaction of imines with ethyl diazoacetate, providing aziridines in very good yields and exclusive selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2-methyl-1-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl aziridines.
Reduction: Reduction reactions can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and organolithium reagents are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfonyl aziridines, amines, and various substituted aziridines depending on the nucleophile used .
Applications De Recherche Scientifique
Aziridine, 2-methyl-1-(methylsulfonyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of aziridine, 2-methyl-1-(methylsulfonyl)- involves the ring-opening reactions facilitated by the strain in the three-membered aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to the formation of various products. The molecular targets and pathways involved include interactions with nucleophilic sites in biological molecules, which can result in the formation of covalent bonds and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound with a three-membered ring structure.
Azetidine: A four-membered nitrogen-containing heterocycle.
Ethylenimine: Another three-membered nitrogen-containing compound with similar reactivity
Uniqueness
Aziridine, 2-methyl-1-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
119005-31-1 |
|---|---|
Formule moléculaire |
C4H9NO2S |
Poids moléculaire |
135.19 g/mol |
Nom IUPAC |
2-methyl-1-methylsulfonylaziridine |
InChI |
InChI=1S/C4H9NO2S/c1-4-3-5(4)8(2,6)7/h4H,3H2,1-2H3 |
Clé InChI |
QQLUVBKXOKBHJC-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


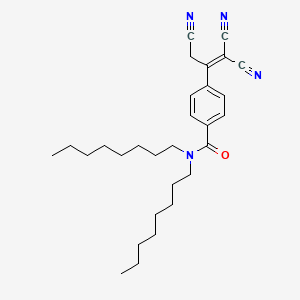

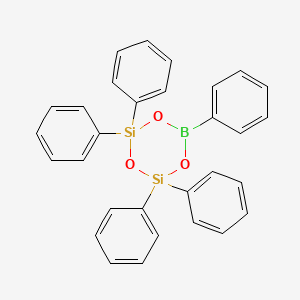
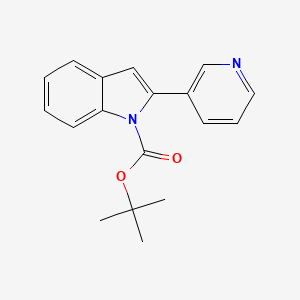
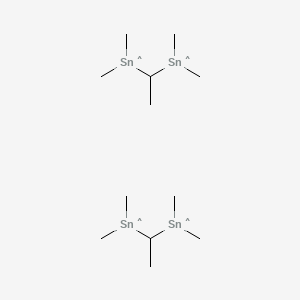
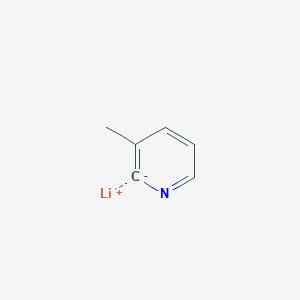

![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
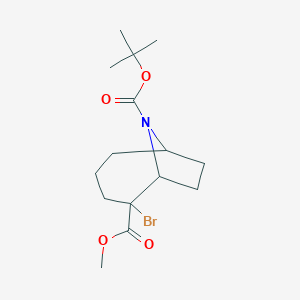
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




